An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone in Organic Solvents
An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-4'-trifluoromethylbutyrophenone is a butyrophenone derivative characterized by a trifluoromethyl group on the phenyl ring and a dimethylated butyl chain. As with many compounds in pharmaceutical and chemical research, a thorough understanding of its solubility in various organic solvents is paramount for applications ranging from synthesis and purification to formulation and biological screening. The solubility profile of a compound dictates the choice of solvents for reaction media, crystallization, chromatography, and the preparation of stock solutions for assays.
This technical guide provides a comprehensive analysis of the predicted solubility of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone in a range of common organic solvents. In the absence of empirical public data for this specific molecule, this guide leverages established principles of physical organic chemistry and predictive modeling to offer expert insights into its likely behavior. Furthermore, it provides detailed, self-validating experimental protocols for researchers to determine the solubility of this and other similar compounds in their own laboratory settings.
A critical point of clarification is the isomeric position of the trifluoromethyl group. While the user request specified the 4'-position, commercially available compounds with similar nomenclature are often found as the 3'-isomer (CAS 898764-74-4). This guide will proceed with the analysis for the 4'-isomer as requested, but researchers should verify the exact structure of their material.
Physicochemical Characterization and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone, we must first understand its inherent physicochemical properties.
Predicted Physicochemical Properties
Lacking experimental data, we can utilize computational tools to predict key physicochemical parameters. The following table summarizes the predicted properties for 3,3-Dimethyl-4'-trifluoromethylbutyrophenone, generated using the SwissADME and VCCLAB's ALOGPS platforms.
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C13H15F3O | |
| Molecular Weight | 244.26 g/mol | Influences the mass of solute that can dissolve. |
| logP (octanol/water) | ~4.0 - 4.5 | Indicates high lipophilicity and a preference for non-polar environments. |
| Aqueous Solubility | Very Low | The high logP suggests poor solubility in water. |
| Polar Surface Area (PSA) | 17.07 Ų | The low PSA suggests weak polar interactions. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The molecule can accept a hydrogen bond. |
Structural Analysis and Influence on Solubility
The structure of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone contains several key features that dictate its solubility:
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Butyrophenone Core: The parent compound, butyrophenone, is a colorless liquid with poor solubility in water but good solubility in organic solvents like chloroform and methanol.[1][2] This sets a baseline for the solubility of its derivatives in organic media.
-
Trifluoromethyl (CF3) Group: The trifluoromethyl group is a strong electron-withdrawing substituent that significantly increases the lipophilicity of a molecule.[3][4] This is due to the high electronegativity of the fluorine atoms. The presence of the CF3 group on the phenyl ring is expected to enhance the solubility of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone in non-polar and moderately polar organic solvents compared to its non-fluorinated analog.
-
3,3-Dimethylbutyl Group: The dimethylated butyl chain is a bulky, non-polar alkyl group. This group further contributes to the overall lipophilicity of the molecule and will favor interactions with non-polar solvents.
Predictive Solubility Profile
Based on the analysis of its physicochemical properties and structural features, a predictive solubility profile for 3,3-Dimethyl-4'-trifluoromethylbutyrophenone in various classes of organic solvents can be proposed:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The high lipophilicity (high logP) and the presence of non-polar alkyl and aromatic groups will lead to favorable van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | The ketone functional group can participate in dipole-dipole interactions with these solvents. The overall lipophilicity of the molecule will also contribute to good solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While the carbonyl oxygen can act as a hydrogen bond acceptor, the molecule lacks hydrogen bond donors and has a large non-polar surface area. Solubility will likely decrease with increasing alkyl chain length of the alcohol. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These solvents are strong hydrogen bond acceptors and are highly polar, which may lead to moderate solubility despite the compound's lipophilicity. |
The following diagram illustrates the logical workflow for predicting the solubility of an organic compound like 3,3-Dimethyl-4'-trifluoromethylbutyrophenone.
Caption: Workflow for predicting the solubility of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone.
Experimental Determination of Solubility
While predictive models provide valuable guidance, empirical determination of solubility is essential for accurate and reliable data. The following are detailed protocols for three common methods of solubility determination.
General Procedure for Sample Preparation (Equilibrium Method)
The following sample preparation is a prerequisite for the analytical methods described below.
-
Add Excess Solute: To a known volume of the desired organic solvent in a sealed vial, add an excess of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker, stirrer, or rotator. The time required for equilibration can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, separate the solid phase from the saturated solution. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). It is crucial to avoid any temperature changes during this step that could cause precipitation.
The following diagram outlines the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Protocol 1: Gravimetric Method
This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.
Methodology:
-
Prepare Saturated Solution: Follow the "General Procedure for Sample Preparation."
-
Aliquot and Weigh: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of material.
-
Dry to Constant Weight: Dry the container with the solid residue to a constant weight in a vacuum oven.
-
Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.
Self-Validation:
-
Ensure the residue is visually free of any solvent.
-
Achieve a constant weight by repeating the drying and weighing steps until the difference between consecutive measurements is negligible.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and specific, making it suitable for a wide range of concentrations.
Methodology:
-
Prepare Calibration Standards: Prepare a series of standard solutions of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone of known concentrations in the solvent of interest.
-
Generate Calibration Curve: Inject the standard solutions into an HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Prepare Saturated Solution: Follow the "General Procedure for Sample Preparation."
-
Dilute Sample: Dilute an accurately measured volume of the clear, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze Sample: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.[5]
Self-Validation:
-
The calibration curve should have a correlation coefficient (R²) of >0.99.
-
Analyze a quality control (QC) sample of a known concentration to verify the accuracy of the calibration curve.
Protocol 3: UV-Vis Spectroscopy Method
This method is rapid and convenient if the compound has a suitable chromophore.
Methodology:
-
Determine λmax: Scan a dilute solution of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration (Beer's Law plot).
-
Prepare Saturated Solution: Follow the "General Procedure for Sample Preparation."
-
Dilute Sample: Dilute an accurately measured volume of the clear, saturated solution to a concentration where the absorbance falls within the linear range of the calibration curve.
-
Analyze Sample: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.[6]
Self-Validation:
-
The Beer's Law plot should be linear with a correlation coefficient (R²) of >0.99.
-
The absorbance of the diluted sample should fall within the linear range of the calibration curve.
Conclusion
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